molecular formula C20H18FN3O3 B11187721 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11187721
M. Wt: 367.4 g/mol
InChI Key: YJQQYHDKDYTCIK-UHFFFAOYSA-N
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Description

4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

    Introduction of the Pyrazole Ring: This step involves the reaction of the benzodioxin derivative with a hydrazine derivative to form the pyrazole ring.

    Attachment of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where the fluorophenyl group is introduced using a suitable fluorinated benzyl halide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID
  • 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
  • 1,4-Benzodioxan-6-yl methyl ketone
  • 1,4-Benzodioxan-6-amine

Uniqueness

What sets 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-fluorophenyl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-24-19(20(25)22-11-13-2-5-15(21)6-3-13)16(12-23-24)14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10,12H,8-9,11H2,1H3,(H,22,25)

InChI Key

YJQQYHDKDYTCIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC3=C(C=C2)OCCO3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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